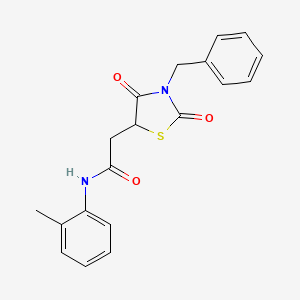

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BZTA and has been synthesized using various methods.

Applications De Recherche Scientifique

Thiazolidinones in Cancer Research

Thiazolidinone derivatives have been explored for their potential carcinogenicity and anticancer properties. A study focusing on thiophene analogues of known carcinogens synthesized thiophene derivatives, including N-(5-phenylthiophen-2-yl)acetamide, and evaluated them for potential carcinogenicity. These compounds, including the structurally similar 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide, may offer insights into the design of new anticancer agents by examining their in vitro and in vivo activities (Ashby, Styles, Anderson, & Paton, 1978).

Environmental Impact and Degradation

The environmental degradation and biotoxicity of acetamide derivatives have been studied, highlighting the transformation pathways and potential environmental impacts of these compounds. Research in this area focuses on advanced oxidation processes to degrade such compounds, shedding light on the environmental fate of related thiazolidinone derivatives (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacological Applications

2,4-Thiazolidinediones, a class to which this compound is structurally related, have been extensively reviewed for their role as PTP 1B inhibitors, which are crucial in the management of Type 2 Diabetes Mellitus (T2DM). These studies provide a foundation for exploring 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide in the context of diabetes research, potentially leading to the development of new therapeutic agents (Verma, Yadav, & Thareja, 2019).

Antimicrobial and Antitumor Agents

The thiazolidinedione nucleus has been incorporated into a wide range of compounds exhibiting antimicrobial, anticancer, and antidiabetic activities. This versatility underscores the potential of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide to serve as a scaffold for developing new drugs with similar properties. The structural modifications and pharmacological evaluations of thiazolidinedione derivatives offer insights into designing molecules with enhanced activity and selectivity (Singh, Kajal, Pradhan, Bhurta, & Monga, 2022).

Synthetic and Structural Developments

Research on thiazolidinones also encompasses synthetic methodologies and structural properties, aiming to improve the pharmacokinetic profiles and therapeutic potentials of these compounds. Studies on novel synthetic routes and structural analyses contribute to a deeper understanding of how modifications to the thiazolidinone core can influence biological activity and stability. This research is crucial for the development of next-generation thiazolidinone-based therapeutics with improved efficacy and safety profiles (Issac & Tierney, 1996).

Propriétés

IUPAC Name |

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-13-7-5-6-10-15(13)20-17(22)11-16-18(23)21(19(24)25-16)12-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGOKCINFMFZKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2382855.png)

![N-(3-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2382858.png)

![2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2382861.png)

![N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2382863.png)

![(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2382864.png)

![3-(1,3-Benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]chromen-2-one](/img/structure/B2382872.png)

![4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2382873.png)